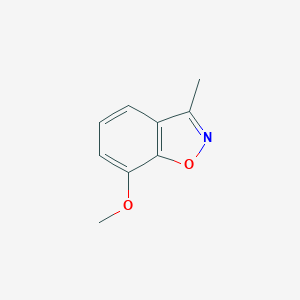

7-Methoxy-3-methyl-1,2-benzisoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-7-4-3-5-8(11-2)9(7)12-10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXLGUAJQSIWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and reactivity of 7-Methoxy-3-methyl-1,2-benzisoxazole

An In-Depth Technical Guide to the Chemical Structure and Reactivity of 7-Methoxy-3-methyl-1,2-benzisoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methoxy-3-methyl-1,2-benzisoxazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular architecture, spectroscopic signature, key synthetic pathways, and characteristic reactivity, offering field-proven insights into its behavior and potential as a synthetic building block.

Section 1: Molecular Structure and Physicochemical Profile

The 1,2-benzisoxazole core is a privileged scaffold in drug discovery, present in a range of pharmacologically active agents, including the anticonvulsant Zonisamide and the antipsychotic Risperidone.[1][2] The title compound, 7-Methoxy-3-methyl-1,2-benzisoxazole, combines this core with specific substituents that modulate its electronic and steric properties.

1.1. Chemical Architecture

The structure consists of a benzene ring fused to a 1,2-isoxazole ring. This fusion imparts a high degree of planarity and aromatic character to the bicyclic system.[1] Key features include:

-

1,2-Benzisoxazole Core: A planar, bicyclic heteroaromatic system. The N-O bond is a defining, and reactive, feature of the isoxazole ring.

-

3-Methyl Group: An alkyl substituent at the C3 position, which generally imparts stability to the isoxazole ring, particularly against base-catalyzed degradation.[1]

-

7-Methoxy Group: An electron-donating group on the benzene ring, which can influence the molecule's reactivity in electrophilic aromatic substitution and modulate its overall electronic profile.

1.2. Physicochemical and Spectroscopic Data

Precise experimental data for this specific molecule is not widely published. The following table summarizes its fundamental properties and predicted spectroscopic characteristics based on known data for closely related 1,2-benzisoxazole analogs.[3][4]

| Property | Value / Predicted Data |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 7-methoxy-3-methyl-1,2-benzoxazole |

| CAS Number | 119748-43-5 |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.0 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (C3), 158 (C7a), 145 (C7), 128 (C5), 120 (C3a), 115 (C4), 110 (C6), 56 (OCH₃), 12 (CH₃) |

| Mass Spectrometry (ESI-MS) | m/z 164.06 [M+H]⁺ |

| Infrared (IR, KBr) νₘₐₓ/cm⁻¹ | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1620 (C=N), ~1580 (C=C), ~1250 (Ar-O-C) |

Section 2: Synthesis of 7-Methoxy-3-methyl-1,2-benzisoxazole

The most reliable and widely employed syntheses of 3-substituted 1,2-benzisoxazoles involve the intramolecular cyclization of ortho-substituted aryl oximes.[1]

2.1. Retrosynthetic Analysis & Strategy

The logical disconnection for 7-Methoxy-3-methyl-1,2-benzisoxazole points to (E)-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one oxime as the key precursor. This strategy relies on the formation of the N-O bond via intramolecular nucleophilic displacement, a robust and well-documented transformation.

Sources

The Crucial Role of 7-Methoxy-3-methyl-1,2-benzisoxazole in the Synthesis of the Antipsychotic Agent Risperidone

A Technical Guide for Pharmaceutical Scientists and Researchers

The atypical antipsychotic drug, risperidone, is a cornerstone in the management of various psychiatric disorders. Its unique pharmacological profile, characterized by potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors, is largely attributed to its core chemical structure, a benzisoxazole derivative.[1][2][3] This technical guide delves into the pivotal role of a key intermediate, 7-Methoxy-3-methyl-1,2-benzisoxazole, in the synthetic pathway of risperidone, offering insights for researchers and professionals in drug development.

The Benzisoxazole Moiety: A Privileged Scaffold in Neuropharmacology

The benzisoxazole ring system is a recurring motif in a number of centrally acting agents, particularly atypical antipsychotics.[1][3][4][5] This heterocyclic structure is not merely a passive framework but an active contributor to the pharmacological activity of these drugs. In the case of risperidone, the specific substitution pattern on the benzisoxazole ring is critical for its high affinity and balanced activity at the target receptors.[1] Therefore, the efficient and controlled synthesis of the core benzisoxazole intermediate is a primary focus in the manufacturing of risperidone and related drugs like paliperidone.[1][3]

Synthesis of the Key Intermediate: 7-Methoxy-3-methyl-1,2-benzisoxazole

The construction of the 7-Methoxy-3-methyl-1,2-benzisoxazole core is a critical upstream process in the overall synthesis of risperidone. While various methods exist for the synthesis of benzisoxazoles, a common approach involves the cyclization of an appropriately substituted aromatic ketone or oxime.[6][7]

A general and illustrative synthetic approach for forming the benzisoxazole ring involves the formation of an oxime from a corresponding ketone, followed by a cyclization reaction. The selection of the Z-isomer of the oxime intermediate has been shown to be crucial for efficient cyclization into the desired benzisoxazole ring.[8][9]

The Convergent Synthesis of Risperidone: Coupling of Key Fragments

The industrial synthesis of risperidone is a convergent process, meaning that two complex molecular fragments are synthesized separately and then joined together in a final key step. This strategy is often more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step.

The two primary intermediates in the synthesis of risperidone are:

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride : This fragment contains the essential benzisoxazole pharmacophore.

-

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one : This fragment provides the remainder of the risperidone molecule.[10][11]

The final and critical step in the synthesis is the N-alkylation reaction where these two intermediates are coupled.

Experimental Protocol: N-Alkylation for Risperidone Synthesis[11][12][13]

Objective: To couple 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one to synthesize risperidone.

Materials:

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Compound I)

-

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II)

-

Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)

-

Potassium iodide (KI) (catalytic amount)

-

Solvent: Acetonitrile, Isopropanol, or Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Compound I) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II) in an approximately 1:1 molar ratio.[11]

-

Add a suitable base, such as sodium carbonate or potassium carbonate, to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.

-

Add a catalytic amount of potassium iodide. The iodide ion acts as a catalyst by undergoing a Finkelstein reaction with the chloroethyl group of Compound II, forming a more reactive iodoethyl intermediate in situ, which accelerates the rate of N-alkylation.

-

Add the chosen solvent (e.g., acetonitrile, isopropanol). The choice of solvent can influence reaction time and yield.[11]

-

Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique like HPLC.[11][12]

-

Upon completion, cool the reaction mixture to induce the precipitation of crude risperidone.

-

Filter the crude product and wash with a suitable solvent to remove residual impurities.

-

The crude risperidone can be further purified by recrystallization from a solvent system such as a mixture of DMF and isopropanol to yield high-purity risperidone.[11][13]

Causality Behind Experimental Choices:

-

Base: The presence of a base is essential to deprotonate the piperidine nitrogen of Compound I, making it a more potent nucleophile to attack the electrophilic chloroethyl group of Compound II.

-

Catalytic KI: The use of potassium iodide is a classic example of phase-transfer catalysis in nucleophilic substitution, significantly enhancing the reaction rate.

-

Solvent: The choice of a polar aprotic solvent like acetonitrile or DMF is often preferred as it can dissolve the reactants and facilitate the SN2 reaction mechanism. The use of isopropanol has also been reported to give good yields.[11]

-

Heat: The application of heat provides the necessary activation energy for the reaction to proceed at a practical rate.

Visualizing the Synthesis

To better illustrate the synthetic strategy, the following diagrams outline the key molecular structures and the overall reaction pathway.

Caption: The two primary molecular building blocks for the convergent synthesis of risperidone.

Caption: A simplified workflow of the final coupling step in risperidone synthesis.

Conclusion

The synthesis of risperidone is a well-established process in the pharmaceutical industry, and the central role of the benzisoxazole core, introduced via intermediates like 7-Methoxy-3-methyl-1,2-benzisoxazole and its derivatives, is undeniable. A thorough understanding of the synthesis of this key fragment and the subsequent coupling reaction is crucial for process optimization, impurity profiling, and the development of new synthetic routes. The convergent approach, utilizing a pre-formed benzisoxazole intermediate, exemplifies an efficient and robust strategy for the large-scale manufacturing of this important antipsychotic medication.

References

- Stahl, S. M. (1999). The American Psychiatric Press Textbook of Psychopharmacology.

- Janssen, P. A. J., et al. (1988). Risperidone, a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693.

- The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. thepharmajournal.com.

- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurities of Risperidone. jocpr.com.

- ResearchGate. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review.

- Wikipedia. (n.d.). 1,2-Benzisoxazole. en.wikipedia.org.

- Google Patents. (n.d.). US6750341B2 - Preparation of risperidone.

- Google Patents. (n.d.). US20040097523A1 - Process for making risperidone and intermediates therefor.

- ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.

- ChemicalBook. (n.d.). Risperidone synthesis. chemicalbook.com.

- Google Patents. (n.d.). CN1720228A - Process for making risperidone and intermediates therefor.

- ResearchGate. (2025). Synthesis and characterization of impurity G of risperidone: An antipsychotic drug.

- European Patent Office. (2008).

- ChemSynthesis. (2025). 7-chloro-6-methoxy-3-(1-methyl-1H-pyrazol-4-yl)-1,2-benzisoxazole. chemsynthesis.com.

- ResearchGate. (n.d.). Synthesis of C3 substituted-benzisoxazole by a C-O bond with a hydrogen...

- recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).

- Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. derpharmachemica.com.

- PMC. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. ncbi.nlm.nih.gov.

- Synthesis of 3-Phenyl-2,1-benzisoxazoles via Conversion of Diethyl α-(o-Nitroaryl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20040097523A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 9. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. Risperidone synthesis - chemicalbook [chemicalbook.com]

Synthetic pathways for 3-methyl-7-methoxy-1,2-benzisoxazole formation

An In-Depth Technical Guide to the Synthetic Pathways for 3-methyl-7-methoxy-1,2-benzisoxazole

Introduction: The Significance of a Privileged Scaffold

The 1,2-benzisoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] These heterocycles exhibit a broad spectrum of biological activities, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] Within this important class of molecules, 3-methyl-7-methoxy-1,2-benzisoxazole stands out as a critical intermediate, most notably in the synthesis of atypical antipsychotic drugs such as Risperidone.[3][4] Its structure provides a robust and versatile foundation for further chemical modification, making the efficient and scalable synthesis of this building block a topic of considerable interest to researchers in drug discovery and process development.

This guide provides a detailed exploration of the principal synthetic pathways for the formation of 3-methyl-7-methoxy-1,2-benzisoxazole. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a comparative analysis of various methodologies, grounded in authoritative scientific literature.

Core Synthetic Strategy: Intramolecular Cyclization of an o-Hydroxyaryl Ketoxime

The most prevalent and industrially significant route to 3-methyl-7-methoxy-1,2-benzisoxazole involves a two-step sequence starting from the corresponding o-hydroxyacetophenone. This strategy hinges on the formation of an oxime intermediate, followed by an intramolecular cyclization that forges the crucial N-O bond of the isoxazole ring.[5] This approach is favored for its reliability and the ready availability of starting materials.

Workflow Overview: From Phenol to Benzisoxazole

The overall transformation can be visualized as a linear progression involving three key stages: synthesis of the ketone precursor, oximation, and the final ring-closing cyclization.

Caption: General workflow for the synthesis of 3-methyl-7-methoxy-1,2-benzisoxazole.

Part 1: Synthesis of the Key Precursor, 2-Hydroxy-3-methoxy-acetophenone

The journey begins with the synthesis of the substituted acetophenone. The most common method is the Fries rearrangement of 2-methoxyphenyl acetate.

Mechanism Insight: The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid like aluminum trichloride (AlCl₃). The reaction typically yields a mixture of ortho and para isomers. By controlling the reaction temperature, the formation of the desired ortho product, 2-hydroxy-3-methoxy-acetophenone, can be favored.

Experimental Protocol: Fries Rearrangement

-

Esterification: React guaiacol (2-methoxyphenol) with acetyl chloride or acetic anhydride in the presence of a base to form 2-methoxyphenyl acetate.[6]

-

Lewis Acid Complexation: Add anhydrous aluminum trichloride (AlCl₃) to the 2-methoxyphenyl acetate, often without a solvent or in a high-boiling inert solvent.[6]

-

Rearrangement: Heat the reaction mixture. The temperature is a critical parameter; temperatures around 120-160°C typically favor the ortho product.[6]

-

Hydrolysis & Workup: After the reaction is complete, carefully quench the mixture with acid (e.g., HCl solution) to hydrolyze the aluminum complex.

-

Purification: Extract the product with an organic solvent. The desired 2-hydroxy-3-methoxy-acetophenone can then be purified by distillation or recrystallization.

Part 2: Oximation of the Ketone

The conversion of the carbonyl group of the acetophenone to an oxime is a standard and high-yielding reaction.

Mechanism Insight: This reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically carried out in the presence of a base to liberate free hydroxylamine from its hydrochloride salt.

Experimental Protocol: Oximation

-

Dissolution: Dissolve 2-hydroxy-3-methoxy-acetophenone in a suitable solvent, such as aqueous ethanol or dioxane.[7]

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) and a base, such as sodium hydroxide or sodium acetate.[7][8]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

-

Isolation: The product, 2-hydroxy-3-methoxy-acetophenone oxime, often precipitates from the reaction mixture upon cooling or addition of water. It can be collected by filtration and washed to remove inorganic salts.

Part 3: Intramolecular Cyclization to Form the Benzisoxazole Ring

This is the pivotal step where the heterocyclic ring is formed. The strategy involves converting the oxime's hydroxyl group into a good leaving group, which facilitates an intramolecular nucleophilic attack by the phenoxide oxygen onto the nitrogen atom, leading to ring closure. A variety of reagents and conditions can be employed to effect this transformation, each with its own merits.

Caption: Mechanistic pathways for the cyclization of the oxime intermediate.

Method A: Base-Catalyzed Cyclization of Oxime Acetates

This is a classic and reliable two-stage, one-pot variation where the oxime is first acetylated and then cyclized in the presence of a base like pyridine.[5]

Causality: Acetic anhydride converts the oxime's -OH group into an acetate (-OAc), which is a much better leaving group. The base (pyridine) serves two roles: it catalyzes the acetylation and promotes the cyclization by deprotonating the phenolic hydroxyl, forming a nucleophilic phenoxide which then displaces the acetate group.[5]

-

Acetylation: Treat the 2-hydroxy-3-methoxy-acetophenone oxime with an equimolar quantity of acetic anhydride in a solvent like acetic acid or directly in dry pyridine.[5]

-

Cyclization: Heat the reaction mixture (e.g., reflux in pyridine) for several hours.[5][9] The progress is monitored by TLC.

-

Workup & Isolation: Upon completion, the reaction mixture is poured into water or an ice/acid mixture. The product precipitates and can be collected by filtration, or it can be extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Method B: Modern Dehydrative Cyclization Methods

More recent methods employ various reagents to achieve the cyclization under often milder conditions, sometimes avoiding the need to isolate the activated intermediate.

| Method | Reagents | Key Advantages | Reference(s) |

| Thionyl Chloride | SOCl₂ | Readily available, effective dehydrating agent. | [10] |

| Triflic Anhydride (Tf₂O) | Tf₂O | Very powerful activating group, allows for high yields under mild conditions. | [10] |

| Phosphorus-Based | PPh₃ / DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) | Proceeds under neutral conditions, good for sensitive substrates. | [10] |

| Microwave-Assisted | Fluorine-containing accelerator, base | Dramatically reduced reaction times, often improved yields ("one-pot" method). | [11] |

Alternative Synthetic Strategies

While the cyclization of o-hydroxyaryl ketoximes is the workhorse method, other innovative strategies have been developed.

-

[3+2] Cycloaddition: This modern approach involves the reaction of an in situ generated aryne (from a suitable precursor) with a nitrile oxide.[12][13] This method allows for the rapid construction of the benzisoxazole core under mild conditions, though the precursors can be more complex.[13]

-

Divergent Synthesis from ortho-Hydroxyaryl N-H Ketimines: A common N-chloro imine intermediate can be selectively guided to form either the 1,2-benzisoxazole (via N-O bond formation under anhydrous conditions) or a 2-substituted benzoxazole (via a Beckmann-type rearrangement).[12][14] This provides a divergent route to two important heterocyclic scaffolds from a single precursor.

Application in Drug Synthesis: The Case of Risperidone

The primary value of 3-methyl-7-methoxy-1,2-benzisoxazole in the pharmaceutical industry is as a key building block. However, for many applications, including the synthesis of the antipsychotic drug Risperidone, a fluorinated analogue, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is the direct precursor. The synthetic logic, however, remains identical. The benzisoxazole moiety is coupled with a second heterocyclic fragment to construct the final active pharmaceutical ingredient (API).

Caption: Condensation reaction illustrating the use of the benzisoxazole scaffold in the synthesis of Risperidone.[3][9]

This final condensation step is typically an N-alkylation reaction where the secondary amine of the piperidine ring on the benzisoxazole core displaces a leaving group (like chlorine) on the side chain, forging the final C-N bond.[3][15]

Conclusion

The synthesis of 3-methyl-7-methoxy-1,2-benzisoxazole is a well-established process, dominated by the robust and scalable strategy of intramolecular cyclization of an o-hydroxyacetophenone oxime. While classic methods involving oxime acetate cyclization remain highly relevant, modern advancements offer milder conditions, faster reaction times, and broader substrate scope through the use of powerful dehydrating agents and catalytic systems. The continued importance of the benzisoxazole scaffold in drug discovery ensures that the development of efficient and innovative synthetic routes to key intermediates like 3-methyl-7-methoxy-1,2-benzisoxazole will remain an active area of chemical research.

References

-

Zavarzin, I. V., & Yarovenko, V. N. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 67-87. [Link]

-

Shakila, S., & Latha, K. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(5), 303-313. [Link]

-

Guchhait, S. K., et al. (2010). A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. European Journal of Organic Chemistry, 2010(15), 2843-2846. [Link]

-

Forrest, A. K., & Wightman, R. H. (1999). Preparation of 1,2-benzisoxazole 2-oxides. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1146. [Link]

- Ben-Zion, G., & Lifshitz-Liron, R. (2004). Preparation of risperidone. U.S.

-

Kumar, N., et al. (2011). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 3(6), 469-475. [Link]

-

Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(11), 99-104. [Link]

-

Lalut, J., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111952. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved February 20, 2026, from [Link]

-

Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

-

Lalut, J., et al. (2020). Figure 3. Synthesis of C3 substituted-benzisoxazole by a C-C bond. [Image]. ResearchGate. [Link]

- Li, Y., et al. (2017).

-

Reich, D. A., & Nightingale, D. V. (1956). The Preparation of 3-Phenyl-7-methylbenzisoxazole. The Journal of Organic Chemistry, 21(7), 825-826. [Link]

-

Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]

-

Kaur, H., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1269-1289. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved February 20, 2026, from [Link]

-

O'Brien, C. J., & Tellez, J. L. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2320–2362. [Link]

-

Kalkote, U. R., et al. (2001). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, Synopses, (9), 374-375. [Link]

-

Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]

-

Gati, W., et al. (2019). SO2F2-mediated transformation of 2'-hydroxyacetophenones to benzo-oxetes. Beilstein Journal of Organic Chemistry, 15, 915–920. [Link]

- Wang, J., et al. (2015). Preparation method of o-hydroxyacetophenone. CN104529726A.

-

El-Damasy, A. K., et al. (2025). New benzimidazole-triazole glycoconjugates as anti-cancer agents and EGFR inhibitors. Scientific Reports, 15(1), 1-18. [Link]

-

El-Damasy, A. K., et al. (2022). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 12(47), 30485-30501. [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzisoxazole Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. e-journals.in [e-journals.in]

- 6. CN104529726A - Preparation method of hydroxyacetophenone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. Benzisoxazole synthesis [organic-chemistry.org]

- 13. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzoxazole synthesis [organic-chemistry.org]

- 15. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Pharmacophore Analysis of the 7-Methoxy-3-methyl-1,2-benzisoxazole Moiety

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications ranging from antipsychotic to antimicrobial and anticancer agents.[1][2][3] This technical guide provides a comprehensive, in-depth framework for conducting a pharmacophore analysis of a specific, functionalized derivative: 7-Methoxy-3-methyl-1,2-benzisoxazole. We will explore the theoretical underpinnings of pharmacophore modeling, present a detailed, field-proven workflow from dataset preparation to model validation, and discuss the critical role of the methoxy and methyl substituents in defining the molecule's interaction potential. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore-based strategies for lead discovery and optimization.

Introduction: The Significance of the Benzisoxazole Core and Pharmacophore Modeling

The benzisoxazole ring system is a versatile pharmacophore that has been successfully incorporated into a wide array of therapeutic agents. Its derivatives have shown promise in treating a multitude of conditions, including inflammation, cancer, microbial infections, and diabetes.[2][3] The specific moiety of interest, 7-Methoxy-3-methyl-1,2-benzisoxazole, combines this privileged scaffold with two key functional groups: a methoxy group and a methyl group. The methoxy group is a common feature in natural products and approved drugs, often enhancing ligand-target binding, improving physicochemical properties, and favorably altering ADME (absorption, distribution, metabolism, and excretion) profiles.[4][5] The methyl group, while seemingly simple, can have a profound "magic methyl effect," where its site-selective placement dramatically enhances drug potency and specificity by optimizing hydrophobic interactions and modifying ligand conformation.[6]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[7][8] A pharmacophore model defines the spatial arrangement of features like hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and charged groups that are critical for binding to a specific biological target.[9] These models serve as powerful 3D search queries for virtual screening of large compound libraries, enabling the rapid identification of novel, structurally diverse molecules with a high probability of biological activity.[10][11]

This guide will focus on a ligand-based pharmacophore modeling approach, which is particularly valuable when the 3D structure of the biological target is unknown.[9][12] By analyzing a set of known active molecules, we can deduce the common chemical features responsible for their activity and build a predictive hypothesis.

The Pharmacophoric Potential of 7-Methoxy-3-methyl-1,2-benzisoxazole

Before detailing the workflow, it is crucial to analyze the subject moiety to anticipate its key pharmacophoric features. This a priori assessment informs feature selection during model generation.

-

Hydrogen Bond Acceptors (HBA): The molecule presents two primary hydrogen bond acceptors. The nitrogen atom and the adjacent oxygen atom within the isoxazole ring are potent HBA sites. The oxygen of the 7-methoxy group also serves as an HBA.

-

Hydrophobic/Aromatic Features (HY/AR): The fused benzene ring provides a significant hydrophobic and aromatic region, capable of engaging in π-π stacking or hydrophobic interactions with a receptor. The 3-methyl group further contributes a distinct hydrophobic feature.[6]

-

Feature Contribution: The methoxy group at the 7-position not only acts as an HBA but also influences the electronic properties and planarity of the aromatic system.[4] Its position may be critical for directing interactions within a specific sub-pocket of a binding site. The methyl group at the 3-position provides a key hydrophobic anchor point.

A Validated Workflow for Ligand-Based Pharmacophore Analysis

The following section details a robust, step-by-step protocol for generating and validating a ligand-based pharmacophore model. This workflow is designed to ensure scientific rigor and produce a predictive model suitable for virtual screening.

Protocol 3.1: Dataset Preparation and Curation

The quality of the input data dictates the quality of the resulting model. This is the most critical phase.

-

Assemble Training Set: Collect a set of molecules with known biological activity against a target of interest. For a model centered on our moiety, this set should ideally contain several potent derivatives of 7-methoxy-3-methyl-1,2-benzisoxazole.

-

Expertise Insight: Aim for chemical diversity within the active compounds. A model built only on very similar analogs may lack broad applicability. Include molecules with a range of potencies (e.g., pIC50, pEC50) to build a quantitative 3D-QSAR pharmacophore model if desired.[8]

-

-

Assemble Test & Decoy Sets:

-

Test Set: Withhold a portion of known active molecules (typically 20-30%) from the model-building process to serve as an external validation set.[13]

-

Decoy Set: Compile a much larger set of molecules presumed to be inactive. These can be randomly selected from a large compound database (like ZINC) and should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but different topologies to avoid trivial rejections.[14]

-

-

Ligand Preparation & Conformational Analysis:

-

Generate realistic 3D coordinates for all molecules.

-

Correct protonation states at a physiological pH (e.g., 7.4).

-

Perform a thorough conformational search for each flexible molecule. This is crucial as the model must be based on the biologically active conformation, which is not necessarily the lowest energy state.[9] Use of molecular dynamics can sometimes outperform single-structure methods by exploring a wider conformational space.[15][16]

-

Protocol 3.2: Pharmacophore Hypothesis Generation

This phase uses the prepared training set to identify common chemical features arranged in a specific 3D geometry. This is typically performed using specialized software like Phase (Schrödinger), Discovery Studio (BIOVIA), or MOE (CCG).[13][17]

-

Feature Definition: Define the pharmacophoric features to be considered (e.g., HBA, HBD, HY, AR, Positive/Negative Ionizable).

-

Ligand Alignment & Model Generation: The software aligns the conformers of the active molecules from the training set, searching for common feature arrangements.[9] An iterative process generates numerous potential pharmacophore hypotheses.

-

Hypothesis Scoring: Each hypothesis is scored based on how well it maps to the active molecules in the training set and how well it avoids mapping to any included inactive molecules. Parameters like survival score, site score, vector score, and volume score help rank the hypotheses.[18]

Protocol 3.3: Rigorous Model Validation

A generated hypothesis is useless without rigorous validation to prove its predictive power.[8][13]

-

Test Set Validation: The highest-ranked hypotheses are used to screen the test set (which was not used in model creation). A good model should identify a high percentage of these unseen actives.

-

Decoy Set Screening & Güner-Henry (GH) Scoring: This is a critical self-validating step. The model screens a database containing the known actives and a large number of decoy molecules.[17] Several metrics are calculated to quantify the model's quality.[14][19]

-

Yield of Actives (%A): Percentage of known actives in the retrieved hit list.

-

Enrichment Factor (EF): A measure of how much better the model is at finding actives compared to random selection.

-

Güner-Henry (GH) Score: A comprehensive metric combining these factors into a single score from 0 (null model) to 1 (ideal model). A GH score greater than 0.7 indicates a highly reliable and predictive model.[14][20]

-

| Metric | Formula | Description | Ideal Value |

| Total molecules in DB | D | Total size of the validation database (actives + decoys) | - |

| Total actives in DB | A | Total number of known active compounds in the database | - |

| Total hits retrieved | Ht | Number of compounds from the DB that match the pharmacophore | - |

| Active hits retrieved | Ha | Number of active compounds that match the pharmacophore | A |

| Yield of Actives (%A) | (Ha / Ht) * 100 | Percentage of actives within the hit list | 100 |

| Ratio of Actives (%Y) | (Ha / A) * 100 | Percentage of total actives identified by the model (Sensitivity) | 100 |

| Enrichment Factor (EF) | (Ha/Ht) / (A/D) | Fold-enrichment of actives over a random screen | High |

| Güner-Henry (GH) Score | [(Ha(3A+Ht))/(4H_tA)] * [1-((Ht-Ha)/(D-A))] | Overall model quality score | > 0.7 |

Hypothetical Pharmacophore Model for 7-Methoxy-3-methyl-1,2-benzisoxazole

Based on the structural analysis, a plausible pharmacophore hypothesis for a target that binds this moiety could consist of the following features. This model serves as a representative example of a typical output.

This hypothetical model (Hypo-1) identifies two hydrogen bond acceptors (one from the isoxazole ring, one from the methoxy group), one aromatic ring feature, and one hydrophobic feature corresponding to the methyl group. The true power of the model lies not just in the features themselves, but in the precise 3D distances and angles between them, which would be used as constraints during a virtual screen.

Application in Virtual Screening

Once validated, the final pharmacophore model becomes a powerful tool for discovering new lead compounds.[11][18]

-

Database Screening: The pharmacophore model is used as a 3D query to screen large multi-million compound libraries (e.g., Enamine REAL, ZINC, ChEMBL). The screening software efficiently filters for molecules that can adopt a low-energy conformation matching the pharmacophore features.[18]

-

Hit Filtering & Analysis: The initial hit list is typically filtered based on additional criteria such as fitness score (how well it matches the query), molecular weight, LogP, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).

-

Post-Screening Docking: To further refine the hit list and predict binding poses, the top-ranking hits from the pharmacophore screen are often subjected to molecular docking studies if a structure of the target receptor is available or can be reliably modeled.[11] This hybrid approach leverages the speed of pharmacophore screening with the atomic-level detail of docking.

Conclusion and Future Directions

Pharmacophore analysis of the 7-Methoxy-3-methyl-1,2-benzisoxazole moiety provides a robust computational framework for understanding its structure-activity relationships and for discovering novel bioactive compounds. By following a rigorous, self-validating workflow, researchers can develop predictive models that significantly accelerate the early stages of drug discovery. The key to success lies in meticulous dataset preparation and comprehensive model validation using methods like Güner-Henry scoring.

Future work could integrate machine learning and artificial intelligence algorithms to enhance model generation and refinement.[21] Furthermore, using pharmacophore models derived from molecular dynamics simulations can capture target flexibility, potentially leading to the discovery of compounds with novel binding modes.[15][16] Ultimately, the pharmacophore model serves as the critical first filter in a long cascade, efficiently enriching potential hits and paving the way for subsequent experimental validation and lead optimization.

References

- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (n.d.).

- Schuster, D., & Langer, T. (2005). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Journal of Steroid Biochemistry and Molecular Biology, 93(2-5), 97-111.

- Anand, K., et al. (2017). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Iranian Journal of Pharmaceutical Research, 16(3), 910-923.

- K-means clustering. (2018). Bio-protocol, 8(24), e3113.

- Kratochvil, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules, 24(22), 4179.

- Kratochvil, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed.

- Güner, O. F., & Henry, D. R. (2001). Pharmacophore model evaluation based on the Güner-Henry scoring method. Journal of Molecular Graphics and Modelling, 19(3-4), 303-313.

- Ceylan, S., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Journal of Biochemical and Molecular Toxicology, 32(2), e22019.

- Barreca, M. L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 649.

- Yang, S. Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Medicinal Chemistry, 57(21), 8873-8888.

- Zhang, L., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 11(16), 9283-9292.

- Chen, C. Y., et al. (2016). In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. International Journal of Molecular Sciences, 17(10), 1709.

- Yildiz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(5), 441-453.

- Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.

- Yadav, M. K. (2022). Pharmacophore modeling and its applications. ResearchGate.

- ResearchGate. (n.d.). The validation of Model_1 by Güner-Henry (GH) scoring method.

- Ceylan, S., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. PubMed.

- Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-150.

- Kumar, A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Current Pharmaceutical Design, 28(32), 2645-2661.

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.

- TeachOpenCADD. (n.d.). Ligand-based pharmacophores.

- Polishchuk, P. G., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3097.

- Kumar, A., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1248956.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Singh, R., & Nagori, B. P. (n.d.). Design, Synthesis, Characterization And Evaluation Of Benzoxazole Derivatives For Their Antihyperglycaemic Activity. Pharmacophore.

- ResearchGate. (n.d.). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.

- Kumar, A., et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(82), 78839-78851.

- ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.

- Thao, T. P., et al. (2024). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Scientific Reports, 14(1), 1-18.

- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. ACS Medicinal Chemistry Letters.

- Alam, S., Miah, M. A. J., & Islam, A. (2007). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Pakistan Journal of Scientific and Industrial Research, Biological Sciences, 50(2), 80–84.

- Paul, S., et al. (2022). Mechanism of drug-potency enhancement via methylation. Physical Chemistry Chemical Physics, 24(30), 18016-18027.

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of drug-potency enhancement via methylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

A Tale of Two Isomers: A Senior Application Scientist's Guide to 1,2- and 2,1-Benzisoxazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Isomeric Distinction

In the landscape of medicinal chemistry, the benzisoxazole scaffold stands as a "privileged structure," a testament to its remarkable versatility in binding to a diverse array of biological targets.[1][2][3] This guide delves into the nuanced world of two of its key isomers: 1,2-benzisoxazole and 2,1-benzisoxazole (also known as anthranil).[4][5] While separated by a mere positional shift of a nitrogen atom, these isomers exhibit distinct electronic properties, synthetic accessibility, and pharmacological profiles that have profound implications for drug design and development. As a senior application scientist, my aim is to provide not just a recitation of facts, but a causal narrative that illuminates the "why" behind the divergent paths these two scaffolds have taken in the quest for novel therapeutics.

Chapter 1: The Core Architecture - A Comparative Analysis of Structure and Electronics

The fundamental difference between 1,2- and 2,1-benzisoxazole lies in the placement of the nitrogen atom within the isoxazole ring, which dictates the electronic landscape of the entire molecule.

1,2-Benzisoxazole: This isomer is characterized by a benzene ring fused to an isoxazole ring at the 4 and 5 positions.[] Its structure is relatively stable due to its aromaticity.[7] X-ray crystallography has shown the ring system to be nearly planar, allowing for extensive π-electron delocalization.[8]

2,1-Benzisoxazole: In this isomer, the benzene ring is fused to the isoxazole ring at the 3 and 4 positions.[9] This arrangement results in a less stable scaffold compared to its 1,2-counterpart, making it more susceptible to certain chemical transformations.[8] The thermal stability of 2,1-benzisoxazoles can be dramatically reduced by the presence of electron-withdrawing groups.[1][10]

A key distinguishing feature between the two isomers is their 15N NMR chemical shifts. 1,2-benzisoxazole has a nitrogen shielding of +27 ppm, while 2,1-benzisoxazole has a shielding of +8 ppm relative to a nitromethane standard, providing a clear diagnostic tool for their identification.[8]

A theoretical investigation using Density Functional Theory (DFT) has shed light on the protonation and deprotonation enthalpies of these isomers, which has implications for their interactions within a biological system.[2] These electronic differences are not merely academic; they directly influence the reactivity, metabolic stability, and the types of interactions these molecules can have with biological targets.

Chapter 2: The Synthetic Maze - Navigating the Pathways to 1,2- and 2,1-Benzisoxazole Derivatives

The synthetic routes to these two isomers are distinct, reflecting their differing stabilities and precursor accessibility.

Crafting the 1,2-Benzisoxazole Core

The synthesis of 1,2-benzisoxazole derivatives is well-established, with the base-catalyzed cyclization of o-hydroxy ketoximes being a popular and elegant method.[11][12] This approach involves the attack of a phenoxide ion on the nitrogen of the oxime.[11]

This two-step protocol is a classic and reliable method for the synthesis of a variety of 3-substituted 1,2-benzisoxazoles.

Step 1: Synthesis of 2'-Hydroxy Ketoxime

-

Dissolve the substituted o-hydroxy acetophenone, propiophenone, or benzophenone in ethanol.

-

Add hydroxylamine hydrochloride and sodium hydroxide.

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify with a suitable acid (e.g., HCl) to precipitate the ketoxime.

-

Filter, wash with water, and dry the product.

Step 2: Cyclization to 1,2-Benzisoxazole

-

Dissolve the 2'-hydroxy ketoxime in acetic acid.

-

Add an equimolecular amount of acetic anhydride and reflux for 3-4 hours.

-

Alternatively, for a cleaner cyclization, dissolve the ketoxime acetate in dry pyridine and reflux for 3-4 hours to yield the 1,2-benzisoxazole.[12]

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

Forging the 2,1-Benzisoxazole Scaffold

The synthesis of 2,1-benzisoxazoles, or anthranils, often involves reductive cyclization strategies, highlighting the different chemical nature of the precursors.

A sustainable and scalable electrochemical protocol provides direct access to 3-(acylamidoalkyl)-2,1-benzisoxazoles from widely available nitroarenes.[4][5]

Experimental Setup:

-

An undivided electrochemical cell.

-

Carbon-based electrodes (e.g., graphite).

-

Constant current conditions.

Procedure:

-

Dissolve the substituted nitroarene in a suitable solvent (e.g., methanol) containing a supporting electrolyte.

-

Set up the electrochemical cell with the carbon electrodes.

-

Apply a constant current to initiate the cathodic reduction of the nitro group.

-

The reaction proceeds through a reductive cyclization to form the 2,1-benzisoxazole ring.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, work up the reaction mixture by removing the solvent and purifying the product by chromatography.

This method is advantageous due to its simple setup, use of inexpensive and reusable electrodes, and environmentally benign reaction conditions.[4]

Chapter 3: A Comparative Pharmacopoeia - The Divergent Biological Activities

The distinct structural and electronic features of 1,2- and 2,1-benzisoxazole derivatives translate into a wide and largely non-overlapping spectrum of pharmacological activities.

The 1,2-Benzisoxazole Dominion: CNS and Beyond

The 1,2-benzisoxazole scaffold is a cornerstone in the development of drugs targeting the central nervous system.[13] This is exemplified by the atypical antipsychotic Risperidone and the anticonvulsant Zonisamide .[3][12]

Antipsychotic Activity: Derivatives of 1,2-benzisoxazole are prominent as atypical antipsychotics, with their primary mechanism of action being the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[14] The modulation of these pathways is crucial for their therapeutic effects.[14]

Table 1: Receptor Binding Affinities of 1,2-Benzisoxazole-based Antipsychotics

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |

| Risperidone | 3.1 | 0.16 |

| Paliperidone | 4.8 | 0.28 |

| Iloperidone | 6.2 | 0.4 |

Lower Ki values indicate higher binding affinity. Data compiled from various sources; direct comparison should be made with caution.[14]

Anticonvulsant Activity: Zonisamide, a 1,2-benzisoxazole derivative, is a clinically used antiepileptic drug.[14] The anticonvulsant properties of these derivatives are often evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models.[14]

Beyond the CNS, 1,2-benzisoxazole derivatives have shown promise as:

-

Anti-inflammatory agents [14]

-

Anticancer agents [14]

-

Acetylcholinesterase inhibitors for potential use in Alzheimer's disease[12]

The 2,1-Benzisoxazole Niche: Enzyme Inhibition and Antimicrobial Activity

While less explored than their 1,2-isomers, 2,1-benzisoxazole derivatives have emerged as potent inhibitors of key enzymes and as antimicrobial agents.

Monoamine Oxidase (MAO) Inhibition: Certain 2,1-benzisoxazole derivatives have been identified as novel inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for the treatment of neurological disorders like depression and Parkinson's disease.[5]

Pim-1 Kinase Inhibition: The 2,1-benzisoxazole scaffold is found in inhibitors of Pim-1 kinase, a target in cancer therapy.[5]

Antibacterial Activity: Various studies have reported the antibacterial properties of 2,1-benzisoxazole derivatives.[5]

Chapter 4: Visualizing the Mechanisms of Action

To better understand the biological effects of these derivatives, it is essential to visualize their interaction with key signaling pathways.

The Antipsychotic Action of 1,2-Benzisoxazole Derivatives

Atypical antipsychotics containing the 1,2-benzisoxazole scaffold modulate both dopaminergic and serotonergic pathways. Their antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, while their interaction with 5-HT2A receptors may contribute to their efficacy against negative symptoms and lower incidence of extrapyramidal side effects.[15][16][17]

Caption: Antipsychotic action of 1,2-benzisoxazole derivatives.

The Mechanism of MAO Inhibition by 2,1-Benzisoxazole Derivatives

MAO inhibitors increase the levels of monoamine neurotransmitters in the brain by preventing their degradation.[18] 2,1-Benzisoxazole derivatives that act as MAO inhibitors can be either selective for MAO-A or MAO-B, or non-selective.

Caption: Mechanism of MAO inhibition by 2,1-benzisoxazole derivatives.

Chapter 5: Conclusion - A Tale of Two Isomers, A Wealth of Opportunities

The journey through the chemistry and pharmacology of 1,2- and 2,1-benzisoxazole derivatives reveals a compelling story of how subtle structural changes can lead to profound differences in biological activity. The 1,2-isomer has been extensively validated as a privileged scaffold for CNS-acting drugs, while the 2,1-isomer presents exciting opportunities in enzyme inhibition and other therapeutic areas.

For the drug development professional, the choice between these two isomers is not arbitrary. It is a decision guided by the therapeutic target, the desired physicochemical properties, and the synthetic feasibility. This guide has aimed to provide the foundational knowledge and practical insights necessary to navigate this choice with confidence. The continued exploration of these versatile scaffolds will undoubtedly lead to the discovery of new and improved medicines for a wide range of human diseases.

References

- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).

- Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds.

- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).

- Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. (2024). Royal Society of Chemistry.

- General synthesis of 2,1-benzisoxazoles (anthranils)

- Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. (2024). Royal Society of Chemistry.

- A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. Benchchem.

- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024).

- Benzisoxazole: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry.

- 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed.

- DFT STUDY OF THE PROTONATION AND DEPROTONATION ENTHALPIES OF BENZOXAZOLE, 1,2-BENZISOXAZOLE AND 2,1-BENZISOXAZOLE AND IMPLICATIONS FOR THE STRUCTURES AND ENERGIES OF THEIR ADDUCTS WITH EXPLICIT W

- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024).

- Product Class 10: 1,2-Benzisoxazoles and Rel

- Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016). Beilstein Journal of Organic Chemistry.

- 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed.

- Benzisoxazole: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry.

- Relationship between dopaminergic and serotonergic neuronal activity in the frontal cortex and the action of typical and atypical antipsychotic drugs. (1999). PubMed.

- Overview on Diverse Biological Activities of Benzisoxazole Derivatives.

- Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021). Psych Scene Hub.

- Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023).

- Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Bentham Science.

- Monoamine oxidase inhibitor. Wikipedia.

- Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Technion - Israel Institute of Technology.

- THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES.

- Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025).

- Antipsychotic drugs and the dopamine pathways of the brain. (2022). Neurotorium.

- Benzisoxazole. Wikipedia.

- 1,2-Benzisoxazole. NIST WebBook.

- IN SILICO DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES FOR THEIR ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY. (2017). Semantic Scholar.

- 1,2-Benzisoxazole. NIST WebBook.

- 2,1-Benzisoxazole. PubChem.

- 1,2-Benzisoxazole. PubChem.

- Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016). Beilstein Journal of Organic Chemistry.

Sources

- 1. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]

- 2. worldscientific.com [worldscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01875C [pubs.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 1,2-Benzisoxazole [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. e-journals.in [e-journals.in]

- 11. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Relationship between dopaminergic and serotonergic neuronal activity in the frontal cortex and the action of typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antipsychotic drugs and the dopamine pathways of the brain - Neurotorium [neurotorium.org]

- 16. psychscenehub.com [psychscenehub.com]

- 17. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 18. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Patented Landscape of 7-Methoxy-3-methyl-1,2-benzisoxazole Manufacturing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Methoxy-3-methyl-1,2-benzisoxazole

7-Methoxy-3-methyl-1,2-benzisoxazole is a crucial key intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic agent, risperidone.[1][2] The structural integrity and purity of this benzisoxazole core are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the manufacturing processes for 7-Methoxy-3-methyl-1,2-benzisoxazole are subject to rigorous control and have been the focus of significant patent activity. This technical guide provides a comprehensive overview of the patented synthetic strategies for the manufacture of this vital intermediate, offering insights into the underlying chemical principles and process optimizations that have shaped the current landscape.

Core Synthetic Strategies: A Patent-Driven Analysis

The dominant patented routes for the synthesis of 7-Methoxy-3-methyl-1,2-benzisoxazole revolve around the formation of the isoxazole ring through intramolecular cyclization. The most prevalent and economically viable starting material for this process is 2-hydroxy-4-methoxyacetophenone. The general synthetic pathway involves two key transformations: oximation of the ketone and subsequent cyclization of the resulting oxime.

Oximation of 2-hydroxy-4-methoxyacetophenone

The initial step in the synthesis is the conversion of the ketone functionality of 2-hydroxy-4-methoxyacetophenone into an oxime. This is typically achieved by reacting the ketone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base.

Experimental Protocol: Synthesis of 2-hydroxy-4-methoxyacetophenone oxime

A detailed, industrially relevant protocol for this oximation is described in various patents with slight modifications. A representative procedure is as follows:

-

To a solution of 2-hydroxy-4-methoxyacetophenone in a suitable solvent (e.g., aqueous ethanol), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) is added.

-

The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to reflux, for a period of 2 to 20 hours, until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the product, 2-hydroxy-4-methoxyacetophenone oxime, is isolated by filtration.

-

The crude product is typically washed with water and dried to afford the oxime in high yield and purity.

The choice of base and solvent can influence the reaction rate and the isomeric (E/Z) ratio of the resulting oxime, which can be a critical factor in the subsequent cyclization step.

Cyclization of 2-hydroxy-4-methoxyacetophenone oxime

The pivotal step in the synthesis is the intramolecular cyclization of the 2-hydroxy-4-methoxyacetophenone oxime to form the 1,2-benzisoxazole ring. This dehydration reaction can be accomplished through various patented methods, each with its own advantages in terms of yield, purity, and industrial applicability.

One of the most widely cited and patented methods for the cyclization of phenolic oximes is the use of acetic anhydride. This method is efficient and often proceeds with high yield.

Experimental Protocol: Cyclization using Acetic Anhydride

-

2-hydroxy-4-methoxyacetophenone oxime is suspended in acetic anhydride.

-

The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or HPLC.

-

After completion of the reaction, the excess acetic anhydride is removed under reduced pressure.

-

The residue is then treated with a base, such as sodium hydroxide solution, to hydrolyze any acetylated byproducts.

-

The crude 7-Methoxy-3-methyl-1,2-benzisoxazole is then isolated, for example by extraction with a suitable organic solvent (e.g., toluene or dichloromethane).

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

A key consideration in this process is the potential for the formation of the isomeric benzoxazole through a Beckmann rearrangement, which can be minimized by careful control of reaction conditions.

A milder and often more selective method for the cyclization involves the use of 1,1'-carbonyldiimidazole (CDI). This reagent activates the oxime hydroxyl group, facilitating an intramolecular nucleophilic attack by the phenolic oxygen.

Experimental Protocol: Cyclization using CDI

-

To a solution of 2-hydroxy-4-methoxyacetophenone oxime in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is added 1,1'-carbonyldiimidazole.[3]

-

The reaction mixture is heated to reflux for a period of 1 to 5 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to remove imidazole byproducts.

-

The organic layer is then washed with water and brine, dried over a suitable drying agent (e.g., Na2SO4), and concentrated to give the crude product.

-

Purification by recrystallization yields 7-Methoxy-3-methyl-1,2-benzisoxazole of high purity.[3]

This method often provides higher yields and fewer byproducts compared to the acetic anhydride method.

Process Optimization and Industrial Scale-Up

For the industrial manufacturing of 7-Methoxy-3-methyl-1,2-benzisoxazole, process optimization is critical to ensure cost-effectiveness, safety, and high product quality. Key areas of focus in patented processes include:

-

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation and purification.

-

Reagent Stoichiometry: Optimizing the molar ratios of reactants and reagents is crucial for maximizing conversion and minimizing waste.

-

Temperature and Reaction Time: Precise control over these parameters is essential for achieving high yields and minimizing the formation of impurities.

-

Purification Techniques: Industrial-scale purification often relies on crystallization rather than chromatography to reduce costs. Patented processes often detail specific solvent systems and conditions for obtaining the desired product in high purity.

Quantitative Data Summary

| Synthetic Step | Reagents & Conditions | Typical Yield | Purity | Reference |

| Oximation | 2-hydroxy-4-methoxyacetophenone, Hydroxylamine HCl, NaOH, EtOH/H₂O, reflux | >90% | >98% | General Knowledge |

| Cyclization (Acetic Anhydride) | 2-hydroxy-4-methoxyacetophenone oxime, Acetic Anhydride, reflux | 70-85% | >97% (after purification) | General Knowledge |

| Cyclization (CDI) | 2-hydroxy-4-methoxyacetophenone oxime, CDI, THF, reflux | 85-95% | >99% (after purification) | [3] |

Visualizing the Synthetic Pathways

Diagram 1: Overall Synthetic Route

Caption: Key transformations in the synthesis of 7-Methoxy-3-methyl-1,2-benzisoxazole.

Diagram 2: Cyclization Mechanism with CDI

Caption: Proposed mechanism for the CDI-mediated cyclization of the oxime intermediate.

Conclusion and Future Perspectives

The patent landscape for the manufacturing of 7-Methoxy-3-methyl-1,2-benzisoxazole is dominated by efficient and scalable synthetic routes starting from readily available precursors. The key innovations lie in the optimization of the cyclization step to maximize yield and purity while minimizing the formation of byproducts. While traditional methods using acetic anhydride are still prevalent, milder and more selective reagents like CDI offer significant advantages. Future developments in this field are likely to focus on the principles of green chemistry, such as the use of more environmentally benign solvents and catalysts, as well as the development of continuous flow processes to enhance efficiency and safety on an industrial scale. For researchers and professionals in drug development, a thorough understanding of this patent landscape is essential for navigating the intellectual property and for developing novel, improved manufacturing processes for this critical pharmaceutical intermediate.

References

- U.S. Patent 4,804,663, "3-piperidinyl-1,2-benzisoxazoles and 3-piperidinyl-1,2-benzisothiazoles", issued March 14, 1989.

- Janssen, P. A. J., et al. (1988). Risperidone, a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693.

- The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.

- Quick Company. (n.d.).

- Russian Journal of Organic Chemistry. (2018). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.

- Der Pharma Chemica. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.

- Lalut, J., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111949.

Sources

Methodological & Application

Application Note: Alkylation Protocols for 7-Methoxy-3-methyl-1,2-benzisoxazole

Executive Summary & Mechanistic Insight[1]

The 7-Methoxy-3-methyl-1,2-benzisoxazole scaffold is a privileged pharmacophore, serving as a critical intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide analogues). While the core is robust, selective alkylation presents a mechanistic dichotomy:

-

Lateral C-Alkylation (C3-Methyl): The C3-methyl protons are vinylogously benzylic and possess a pKa ~25–28. They are kinetically accessible via strong bases (LDA,

-BuLi), allowing for carbon chain extension. However, the 7-methoxy group acts as a Directed Ortho Metalation (DoM) director, potentially diverting lithiation to the C6 position. -

N-Alkylation (Ring Nitrogen): The isoxazole nitrogen is weakly nucleophilic due to the electron-withdrawing nature of the adjacent oxygen and the aromatic system. Alkylation here requires potent electrophiles (Meerwein salts, Triflates) and yields benzisoxazolium salts , which are potent electrophiles themselves, often leading to ring-opening or rearrangement.

This guide provides three validated protocols to navigate these pathways selectively.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental approach for your target modification.

Caption: Strategic decision tree for alkylation of 7-Methoxy-3-methyl-1,2-benzisoxazole.

Protocol 1: Lateral C-Alkylation via Lithiation

Objective: Direct attachment of an alkyl group to the C3-methyl position.

Mechanism: Deprotonation of the C3-methyl group creates a resonance-stabilized aza-allyl anion.

Critical Control: The 7-methoxy group can direct lithiation to C6 (DoM). To prevent this, Lithium Diisopropylamide (LDA) is used instead of

Materials

-

Substrate: 7-Methoxy-3-methyl-1,2-benzisoxazole (1.0 equiv)

-

Base: LDA (1.1 equiv, prepared fresh or commercial 2.0 M solution)

-

Electrophile: Alkyl Halide (e.g., MeI, BnBr) or Carbonyl (1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

-

Quench: Sat.

,

Step-by-Step Procedure

-

Base Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and diisopropylamine (1.2 equiv). Cool to -78°C (dry ice/acetone bath). Dropwise add

-BuLi (1.1 equiv) and stir for 30 mins to generate LDA. -

Substrate Addition: Dissolve 7-Methoxy-3-methyl-1,2-benzisoxazole in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.

-

Observation: The solution often turns deep yellow/orange, indicating anion formation.

-

Time: Stir at -78°C for 45–60 minutes. Do not warm , or ring fragmentation/isomerization to 2-hydroxybenzonitrile may occur.

-

-

Alkylation: Add the electrophile (neat or in THF) dropwise.

-

Rate: Slow addition prevents local exotherms.

-

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench & Workup: Quench with saturated

solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Yield Expectation: 60–85% depending on electrophile efficiency.

Protocol 2: Indirect C-Alkylation (Radical Bromination)

Objective: Functionalization of the C3-methyl group with nucleophiles (e.g., amines) that cannot be introduced via lithiation. This is the industry-standard route for synthesizing Risperidone-like intermediates.

Materials

-

Substrate: 7-Methoxy-3-methyl-1,2-benzisoxazole

-

Reagent: N-Bromosuccinimide (NBS, 1.05 equiv)

-

Initiator: AIBN or Benzoyl Peroxide (0.05 equiv)

-

Solvent:

or Chlorobenzene (reflux)

Step-by-Step Procedure

-

Bromination: Dissolve substrate in

(0.2 M). Add NBS and AIBN. -

Reflux: Heat to reflux (77°C) for 4–6 hours. Monitor by TLC for disappearance of starting material.

-

Note: The 7-methoxy group activates the ring, so avoid excess NBS to prevent ring bromination.

-

-

Filtration: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate to obtain crude 3-(bromomethyl)-7-methoxy-1,2-benzisoxazole .

-

Stability Warning: Benzylic bromides are lachrymators and skin irritants. Handle in a fume hood.

-

-

Nucleophilic Substitution: Dissolve the crude bromide in acetonitrile. Add the nucleophile (e.g., 4-piperidinyl-methanone derivatives) and a base (

, 2.0 equiv).[4] -

Heating: Heat to 60–80°C for 12 hours.

-

Workup: Standard aqueous extraction and recrystallization (often from ethanol).

Protocol 3: N-Alkylation (Benzisoxazolium Salt Formation)

Objective: Quaternization of the nitrogen to activate the ring for opening or to create ionic liquid precursors.